molecular formula C17H17NOS B3491945 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Cat. No.: B3491945
M. Wt: 283.4 g/mol
InChI Key: SEFLUXKKMLGBHY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is a complex organic compound that features both indole and benzothiophene moieties Indole derivatives are known for their significant biological activities, while benzothiophene derivatives are often explored for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The benzothiophene moiety can be introduced through a series of reactions involving thiophene derivatives and appropriate electrophiles .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole and benzothiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains .

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzothiophene ring can enhance the compound’s binding affinity and selectivity . These interactions can lead to the inhibition of key pathways involved in disease progression, such as kinase signaling pathways .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c19-17(16-11-13-6-2-4-8-15(13)20-16)18-10-9-12-5-1-3-7-14(12)18/h1,3,5,7,11H,2,4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFLUXKKMLGBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 5
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

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